

# Structure Elucidation of 1-Chloroisoquinoline-7-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	1-Chloroisoquinoline-7-carbaldehyde
CAS No.:	223671-53-2
Cat. No.:	B1288640

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This in-depth technical guide provides a comprehensive framework for the structural elucidation of **1-chloroisoquinoline-7-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The narrative moves beyond a simple recitation of steps to explain the strategic choices behind each analytical technique, ensuring a thorough and validated approach to confirming the molecule's constitution.

## Introduction

**1-Chloroisoquinoline-7-carbaldehyde** belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of a chlorine atom at the 1-position and a carbaldehyde group at the 7-position imparts specific reactivity and spectroscopic characteristics to the molecule. Accurate structural confirmation is paramount for its application in synthesis and as a building block for more complex molecular architectures. This guide will detail a multi-pronged analytical approach, integrating Mass Spectrometry, Infrared

Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to unequivocally determine its structure.

## Molecular and Chemical Properties

A foundational understanding of the basic properties of **1-chloroisoquinoline-7-carbaldehyde** is essential before delving into its spectroscopic analysis.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNO	[1][2]
Molecular Weight	191.61 g/mol	[1][2]
Monoisotopic Mass	191.0137915 u	[1]
Physical State	Solid (predicted)	
Hazard	Irritant	[2]

## Synthesis Overview

While a detailed synthesis protocol is beyond the scope of this guide, a plausible synthetic route is crucial for context and potential impurity profiling. The synthesis of substituted isoquinolines can often be achieved through established methodologies such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by functional group interconversions to introduce the chloro and carbaldehyde moieties.[3][4][5] A likely approach involves the formylation of a 1-chloroisoquinoline precursor.

## Part 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight and elemental composition. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

## Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement. Electron Ionization (EI) is a suitable technique

for this relatively stable aromatic compound.

#### Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of the purified **1-chloroisoquinoline-7-carbaldehyde** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

#### Data Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.
- Resolution: >10,000.

## Data Interpretation and Expected Fragmentation

The mass spectrum is expected to show a distinct molecular ion peak. Due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

[6]

#### Predicted Mass Spectrometry Data:

Ion	Predicted m/z	Rationale
[M] <sup>+</sup>	191.0138	Corresponding to the molecular formula C <sub>10</sub> H <sub>6</sub> <sup>35</sup> ClNO. This will be the base peak.
[M+2] <sup>+</sup>	193.0108	Corresponding to the molecular formula C <sub>10</sub> H <sub>6</sub> <sup>37</sup> ClNO. The intensity of this peak should be approximately one-third of the [M] <sup>+</sup> peak. <sup>[6]</sup>
[M-H] <sup>+</sup>	190	Loss of a hydrogen atom.
[M-CHO] <sup>+</sup>	162/164	Loss of the formyl radical, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-Cl] <sup>+</sup>	156	Loss of the chlorine atom.

The fragmentation of isoquinoline alkaloids is complex but often involves cleavages of the ring system.<sup>[7][8]</sup> The presence of the aldehyde and chlorine substituents will influence the fragmentation pathways.

## Part 2: Infrared Spectroscopy - Unveiling Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.<sup>[9]</sup> For **1-chloroisoquinoline-7-carbaldehyde**, the key signatures will be from the aromatic system, the aldehyde, and the carbon-chlorine bond.

### Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

**Sample Preparation:**

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

**Data Acquisition:**

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically sufficient.

## Data Interpretation and Expected Absorptions

The IR spectrum will provide clear evidence for the aldehyde and the aromatic isoquinoline core.

**Predicted FT-IR Data:**

Wavenumber (cm <sup>-1</sup> )	Vibration	Rationale
~3050	Aromatic C-H stretch	Characteristic of C-H bonds on an aromatic ring.[10]
~2850 and ~2750	Aldehyde C-H stretch	Two distinct, often weak, bands are characteristic of the C-H bond in an aldehyde.[11][12]
~1705	Carbonyl (C=O) stretch	Strong absorption typical for an aromatic aldehyde.[10][11] Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[13]
~1600, ~1480	Aromatic C=C and C=N stretch	Vibrations within the isoquinoline ring system.[10]
~830	C-Cl stretch	The carbon-chlorine stretch typically appears in the fingerprint region and can be difficult to assign definitively.[10]

## Part 3: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms and their chemical environment.[14][15][16] A combination of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments will be employed for an unambiguous assignment.

### Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

### Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

### Data Acquisition:

- <sup>1</sup>H NMR: Acquire a standard proton spectrum.
- <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum.
- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

## Data Interpretation and Predicted Spectra

The chemical shifts and coupling patterns in the NMR spectra will allow for the complete assignment of all proton and carbon signals.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>):

Proton	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J) in Hz	Rationale
H-aldehyde	~10.1	s	-	The aldehyde proton is highly deshielded and typically appears as a singlet. <a href="#">[10]</a>
H-8	~8.5	s	-	This proton is adjacent to the aldehyde and will be deshielded. It is expected to be a singlet due to the lack of adjacent protons.
H-3	~8.4	d	~5.5	Alpha to the nitrogen, leading to deshielding. Coupled to H-4.
H-4	~7.8	d	~5.5	Beta to the nitrogen. Coupled to H-3.
H-5	~7.9	d	~8.5	Part of the benzene ring system. Coupled to H-6.
H-6	~7.7	d	~8.5	Part of the benzene ring system. Coupled to H-5.

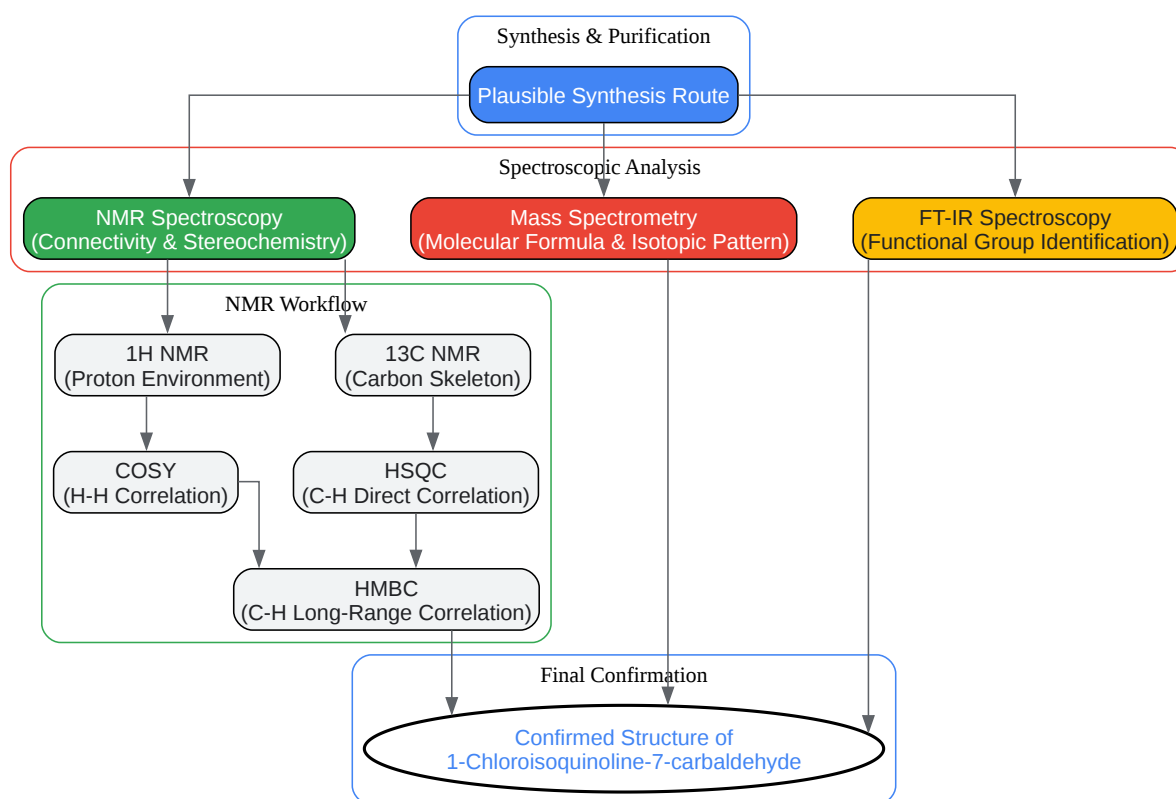
Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ ):

Carbon	Predicted $\delta$ (ppm)	Rationale
C-aldehyde	~192	The carbonyl carbon of the aldehyde is highly deshielded. [10]
C-1	~155	The carbon bearing the chlorine atom is deshielded.
C-3	~145	Alpha to the nitrogen.
C-7	~138	The carbon attached to the aldehyde group.
C-4a, C-8a	~130-135	Bridgehead carbons.
C-4, C-5, C-6, C-8	~120-130	Aromatic carbons.

#### 2D NMR for Connectivity Confirmation:

- COSY: Will show correlations between H-3 and H-4, and between H-5 and H-6, confirming the connectivity within the two rings.
- HSQC: Will link each proton signal to its corresponding carbon signal.
- HMBC: This is crucial for establishing the overall framework. Key correlations would be expected between:
  - The aldehyde proton and C-7 and C-8.
  - H-8 and the aldehyde carbon, C-7, and C-8a.
  - H-6 and C-7, C-5, and C-4a.
  - H-5 and C-7, C-6, and C-4a.
  - H-4 and C-3, C-1, and C-8a.
  - H-3 and C-1, C-4, and C-4a.

## Visualization of the Elucidation Workflow



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Caption: Workflow for the structure elucidation of **1-Chloroisoquinoline-7-carbaldehyde**.

## Conclusion

The structural elucidation of **1-chloroisoquinoline-7-carbaldehyde** is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of a chlorine atom. FT-IR spectroscopy identifies the key functional groups, namely the aromatic system and the aldehyde. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity of the atoms, leading to an unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar heterocyclic molecules.

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